molecular formula C15H24O B13801116 Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)

Cat. No.: B13801116
M. Wt: 220.35 g/mol
InChI Key: XXZKBJMSLOFTKW-UHFFFAOYSA-N
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Description

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is a complex organic compound characterized by a seven-membered ring structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It may be used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The detailed mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-membered ring ketone with similar reactivity but different structural properties.

    Cyclooctanone: An eight-membered ring ketone with comparable chemical behavior but larger ring size.

    2,4-Dimethyl-3-pentanone: A smaller ketone with similar substituents but different ring structure.

Uniqueness

Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is unique due to its seven-membered ring structure and the presence of multiple substituents. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

6,6-dimethyl-2,4-di(propan-2-ylidene)cycloheptan-1-one

InChI

InChI=1S/C15H24O/c1-10(2)12-7-13(11(3)4)14(16)9-15(5,6)8-12/h7-9H2,1-6H3

InChI Key

XXZKBJMSLOFTKW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(=C(C)C)C(=O)CC(C1)(C)C)C

Origin of Product

United States

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